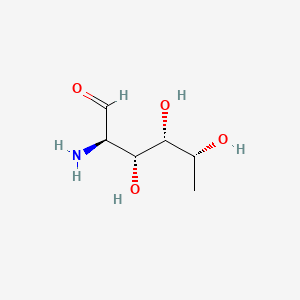

2-Amino-2,6-dideoxy-D-glucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The biosynthesis of quinovosamine typically involves the conversion of UDP-N-acetylglucosamine to UDP-quinovosamine. This process is catalyzed by two key enzymes: UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase . The reaction conditions often require the presence of NADPH as a cofactor .

Industrial Production Methods

Industrial production of quinovosamine can be achieved using engineered strains of Escherichia coli. By introducing specific nucleotide biosynthetic genes from other microorganisms into E. coli, high levels of UDP-quinovosamine can be synthesized . This method leverages the metabolic pathways of E. coli to produce the desired compound efficiently.

Analyse Des Réactions Chimiques

Glycosylation Reactions

Glycosylation is a fundamental reaction involving the formation of glycosidic bonds between sugars. In the case of 2-amino-2,6-dideoxy-D-glucose, glycosylation can occur through various mechanisms:

-

C(2)-Azido Donors : The azido group at C(2) serves as a latent amine precursor. This allows for selective conversion into amino groups, facilitating the formation of 1,2-cis-aminoglycosides. The azido glycosyl donors can be prepared from corresponding 2-amino sugars or through azidation of 2-O-triflates .

-

Stereoselective Glycosylation : Recent advancements have shown that using specific protecting groups and catalysts can lead to the formation of α- or β-glycosides with high stereoselectivity. For example, the use of nickel catalysts has been reported to enhance the formation of 1,2-cis-glycosides .

Transamination Reactions

Transamination reactions involving pyridoxal phosphate (PLP)-dependent enzymes are crucial for the biosynthesis of deoxy sugars. These reactions allow for the transfer of amino groups to keto sugars, converting them into their corresponding amino sugars like this compound. The mechanism typically involves the formation of an external aldimine followed by a series of steps leading to the final amino sugar product .

Acetylation and Hydrolysis

Acetylation is often performed to protect hydroxyl groups during synthetic procedures. For instance, acetylation of intermediates derived from this compound has been utilized to synthesize various derivatives. Subsequent hydrolysis can regenerate free amino sugars from their acetylated forms .

Modified Nef Reaction

The modified Nef reaction has been successfully applied to transform nitro derivatives of dideoxy sugars into their corresponding amino sugars. This method typically involves treating nitro compounds with reducing agents under specific conditions to yield amino sugars such as 2-amino-2,6-dideoxy-D-galactose and D-talose .

Applications De Recherche Scientifique

Structural Role in Bacterial Polysaccharides

2-Amino-2,6-dideoxy-D-glucose is a critical component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, notably Pseudomonas aeruginosa. It has been identified as a constituent of the LPS antigen for several immunotypes, including types 3, 4, and 5. The presence of this amino sugar contributes to the immunogenic properties of these bacteria, influencing host immune responses and pathogenicity .

Case Study: Pseudomonas aeruginosa

- Findings : Research has shown that the LPS derived from Pseudomonas aeruginosa contains this compound as part of its structure. This has implications for vaccine development targeting specific immunotypes.

- Methodology : The LPS was subjected to acid hydrolysis to isolate polysaccharide fractions containing various amino sugars, including this compound .

Biosynthesis Pathway Studies

Recent studies have elucidated the biosynthetic pathways involving this compound in various bacterial species. For instance, Mycobacterium tuberculosis has been shown to possess enzymatic pathways that can produce related dideoxy sugars, which may play a role in virulence and persistence during infection .

Case Study: Mycobacterium tuberculosis

- Findings : Research indicates that M. tuberculosis synthesizes N-formylated sugars through pathways that include enzymes capable of producing dideoxy sugars like 4-formamido-4,6-dideoxy-D-glucose.

- Implications : Understanding these pathways can lead to new therapeutic targets for combating tuberculosis by disrupting sugar biosynthesis critical for bacterial survival .

Potential Therapeutic Applications

The unique structural properties of this compound make it an attractive candidate for drug development. Its ability to mimic natural substrates can be exploited in designing inhibitors for enzymes involved in glycosylation processes.

Case Study: Glycosylation Inhibition

- Research Overview : Studies have explored how derivatives of this compound can inhibit glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids.

- Outcomes : Such inhibition can potentially disrupt the glycosylation patterns on cancer cells or pathogenic bacteria, leading to reduced virulence or enhanced immune recognition .

Chemical Synthesis and Modification

Recent advancements in synthetic methodologies have allowed for the stereoselective synthesis and modification of this compound derivatives. These synthetic routes are essential for producing analogs that can be used in biological studies or therapeutic applications.

Synthesis Techniques

- Methods : Techniques such as azidochlorination and glycosylation have been employed to create various derivatives with specific stereochemical configurations.

- Yield Data : For example, glycosylated threonine building blocks synthesized from these derivatives have shown yields ranging from moderate to excellent (37%–78%) with high stereoselectivity .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of quinovosamine involves its incorporation into bacterial polysaccharides, where it can affect the structural integrity and biological activity of these molecules . The molecular targets include specific glycosyltransferases that facilitate the attachment of quinovosamine to various acceptor molecules .

Comparaison Avec Des Composés Similaires

2-Amino-2,6-dideoxy-D-glucose is similar to other amino sugars such as glucosamine and rhamnosamine. it is unique in its specific structural configuration and its role in certain bacterial glycans . Other similar compounds include:

Glucosamine: A common amino sugar found in many organisms.

Rhamnosamine: The 2-epimer of quinovosamine with similar biological functions.

N-acetylglucosamine: A precursor in the biosynthesis of quinovosamine.

This compound’s uniqueness lies in its specific role in the glycans of certain pathogenic bacteria, making it a valuable compound for research and industrial applications.

Propriétés

Numéro CAS |

6018-53-7 |

|---|---|

Formule moléculaire |

C6H13NO4 |

Poids moléculaire |

163.17 g/mol |

Nom IUPAC |

(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |

Clé InChI |

NTBYIQWZAVDRHA-JGWLITMVSA-N |

SMILES |

CC(C(C(C(C=O)N)O)O)O |

SMILES isomérique |

C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O |

SMILES canonique |

CC(C(C(C(C=O)N)O)O)O |

Synonymes |

6-desoxy-D-glucosamine 6-desoxy-D-glucosamine hydrochloride quinovosamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.